
(R)-2,4,6-trimethylbenzenesulfinamide
Overview
Description
®-2,4,6-trimethylbenzenesulfinamide is an organic compound that belongs to the class of sulfinamides It is characterized by the presence of a sulfinamide group attached to a benzene ring substituted with three methyl groups at the 2, 4, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,4,6-trimethylbenzenesulfinamide typically involves the reaction of 2,4,6-trimethylbenzenesulfinyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-2,4,6-trimethylbenzenesulfinamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be scaled up by using continuous flow reactors to ensure consistent quality and yield. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
®-2,4,6-trimethylbenzenesulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfonamides.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have identified (R)-2,4,6-trimethylbenzenesulfinamide derivatives as potential antimicrobial agents. For instance, a series of thiopyrimidine-benzenesulfonamide compounds were synthesized and evaluated for their activity against multidrug-resistant pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa. These compounds exhibited promising antimicrobial properties, suggesting that sulfinamide derivatives could serve as foundational structures for developing new antibiotics capable of overcoming resistance mechanisms .
Anticancer Properties
The compound has also been investigated for its anticancer potential. A study focusing on novel benzenesulfonamide derivatives revealed that certain compounds demonstrated significant cytotoxicity against various cancer cell lines, including colorectal and cervical cancer cells. The mechanism involved apoptosis induction, which is crucial for developing effective anticancer therapies .
Chiral Synthesis
This compound is frequently utilized as a chiral auxiliary in asymmetric synthesis. Its role in facilitating the formation of chiral centers has been well-documented. For example, it was employed in the synthesis of aziridine derivatives, which are valuable intermediates in the preparation of various pharmaceuticals .
Reaction Optimization
Research has shown that using this compound can enhance reaction yields in various organic transformations. In one study, the compound was used in condensation reactions involving aldehydes to produce sulfinyl imines with high efficiency . The optimization of reaction conditions led to improved conversions and selectivity.
Case Study: Antimycobacterial Activity
A recent investigation evaluated the activity of thiophene-benzenesulfonamide derivatives against Mycobacterium tuberculosis. The study highlighted that compounds derived from this compound exhibited low minimum inhibitory concentrations (MICs), indicating strong potential as anti-tuberculosis agents .
Table 1: Antimycobacterial Activity of Sulfonamide Derivatives
Compound ID | Structure | MIC (µg/mL) | Selectivity Index |
---|---|---|---|
14a | Structure A | 0.13 | 395 |
14b | Structure B | 0.10 | 15 |
Case Study: Synthesis of Novel Anticancer Agents
In another study focused on anticancer applications, a series of new sulfonamide derivatives were synthesized incorporating this compound as a key building block. These compounds were tested against multiple cancer cell lines, showing varying degrees of cytotoxicity and apoptotic effects .
Table 2: Cytotoxicity Data for Novel Sulfonamide Derivatives
Compound ID | Cell Line | IC50 (µM) |
---|---|---|
37 | HCT-116 | 36 |
38 | HeLa | 34 |
Mechanism of Action
The mechanism of action of ®-2,4,6-trimethylbenzenesulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modulation of their activity. The pathways involved may include the disruption of cellular processes or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,4,6-trimethylbenzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.
2,4,6-trimethylbenzenesulfonic acid: Contains a sulfonic acid group.
2,4,6-trimethylbenzenesulfinic acid: Contains a sulfinic acid group.
Uniqueness
®-2,4,6-trimethylbenzenesulfinamide is unique due to the presence of the sulfinamide group, which imparts distinct chemical reactivity and potential biological activity compared to its sulfonamide and sulfinic acid analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
(R)-2,4,6-trimethylbenzenesulfinamide, a chiral sulfinamide, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its sulfinamide functional group, which plays a significant role in various biological interactions. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, synthesis methodologies, and potential applications in drug development.
Chemical Structure and Properties
This compound is derived from the parent compound 2,4,6-trimethylbenzenesulfonyl chloride. Its chemical structure can be represented as follows:
This compound exhibits chirality due to the presence of the sulfinamide group, which influences its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. A notable research project synthesized a series of 2,4,6-trimethylbenzenesulfonyl hydrazones and evaluated their in vitro antimicrobial activity. The findings indicated that certain derivatives exhibited significant antibacterial effects against Gram-positive bacteria with minimal inhibitory concentrations (MIC) ranging from 7.81 to 15.62 µg/mL .
Table 1: Antibacterial Activity of Trimethylbenzenesulfonyl Hydrazones
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Derivative 24 | 7.81 - 15.62 | Staphylococcus aureus |
Derivative 25 | 15.62 - 31.25 | Streptococcus pneumoniae |
Derivative 26 | 31.25 - 62.50 | Enterococcus faecalis |
These results suggest that this compound derivatives could serve as promising candidates for developing new antimicrobial agents.
The mechanism by which sulfinamides exert their antibacterial effects is believed to involve the inhibition of bacterial enzymes through covalent modification. This interaction can disrupt essential metabolic pathways within the bacteria, leading to cell death.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of the corresponding amine with a sulfonyl chloride under controlled conditions to ensure high enantiomeric purity. Various methods have been explored to enhance the yield and selectivity of this compound:
- Chemoenzymatic Dynamic Kinetic Resolution : This method utilizes enzymes to selectively produce (R)-enantiomers while minimizing racemization .
- Asymmetric Synthesis : Techniques involving chiral auxiliaries have been employed to achieve high enantioselectivity in the production of sulfinamides .
Case Studies
Several case studies have demonstrated the application of this compound in drug discovery:
- Antibacterial Agents : A study reported on the synthesis of various sulfonyl hydrazones based on this compound that showed potent antibacterial activity against resistant strains .
- Anticancer Properties : Research into metal complexes formed with sulfinamides has indicated potential anticancer properties due to their ability to target specific cellular pathways .
- Coordination Chemistry : The role of this compound as a ligand in coordination chemistry has been explored; complexes formed with transition metals have shown enhanced biological activity compared to their non-complexed forms .
Properties
IUPAC Name |
(R)-2,4,6-trimethylbenzenesulfinamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-6-4-7(2)9(12(10)11)8(3)5-6/h4-5H,10H2,1-3H3/t12-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGCVPMEMBXPSM-GFCCVEGCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)[S@@](=O)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446021-73-4 | |
Record name | (R)-2,4,6-Trimethylbenzenesulfinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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